molecular formula C18H21N3OS B13811049 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- CAS No. 67465-78-5

10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)-

Cat. No.: B13811049
CAS No.: 67465-78-5
M. Wt: 327.4 g/mol
InChI Key: IAEXWMMGYDTCND-UHFFFAOYSA-N
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Description

10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)-: is a complex organic compound with a unique structure that combines a pyrido and benzothiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- typically involves the condensation of appropriate starting materials under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes can vary, but they generally involve multi-step processes that include the formation of intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: In medicine, 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    10H-Pyrido(3,2-b)(1,4)benzothiazine: This compound shares the core structure but lacks the 10-(3-morpholinopropyl) group.

    Isothipendyl: A related compound with similar structural features but different functional groups.

    Prothipendyl: Another related compound with variations in the substituents on the core structure.

Uniqueness: 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- is unique due to the presence of the 10-(3-morpholinopropyl) group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

67465-78-5

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

4-(3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropyl)morpholine

InChI

InChI=1S/C18H21N3OS/c1-2-6-16-15(5-1)21(18-17(23-16)7-3-8-19-18)10-4-9-20-11-13-22-14-12-20/h1-3,5-8H,4,9-14H2

InChI Key

IAEXWMMGYDTCND-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C3=CC=CC=C3SC4=C2N=CC=C4

Origin of Product

United States

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